molecular formula C18H21NO2 B1179824 N-(4-isopropoxybenzyl)-2-methylbenzamide

N-(4-isopropoxybenzyl)-2-methylbenzamide

Cat. No.: B1179824
M. Wt: 283.371
InChI Key: FGSUCSAZUJHPNU-UHFFFAOYSA-N
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Description

N-(4-Isopropoxybenzyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core substituted with a 4-isopropoxybenzyl group. The isopropoxy group at the para position of the benzyl moiety introduces steric bulk and moderate electron-donating effects, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.371

IUPAC Name

2-methyl-N-[(4-propan-2-yloxyphenyl)methyl]benzamide

InChI

InChI=1S/C18H21NO2/c1-13(2)21-16-10-8-15(9-11-16)12-19-18(20)17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20)

InChI Key

FGSUCSAZUJHPNU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzamide scaffold significantly impact melting points, solubility, and crystallinity:

Compound Name Substituents Melting Point (°C) Yield (%) Key Observations Reference
N-(2-Nitrophenyl)-4-bromobenzamide 4-Bromo, 2-nitro Not reported Not given Asymmetric unit with two molecules
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide 2-methyl, anthraquinone Not reported 94 High yield via 2-methylbenzoyl chloride
N-(Chlorobenzyl/methoxyphenyl)-4-methyl-N-propylbenzamide 4-Cl, 4-OMe, propyl 142.9–143.4 65 Polar coef. 0.7 (EtOAc/pet. ether)
N-(Triazolylmethyl)-2-methylbenzamide Triazole, benzyl 132–135 54–70 Ru-catalyzed synthesis
  • Steric Effects : The isopropoxy group in the target compound is bulkier than methoxy or nitro groups in analogs (e.g., ), likely reducing solubility in polar solvents but enhancing crystallinity due to increased van der Waals interactions.
  • Electron-Donating vs. Withdrawing Groups : The isopropoxy group (electron-donating) contrasts with nitro (electron-withdrawing) in , which may influence electronic properties like dipole moments and reactivity in catalytic applications.

Structural and Spectroscopic Characterization

  • Crystallography : highlighted asymmetric units in nitro-substituted benzamides, suggesting that bulky substituents like isopropoxy may lead to distinct crystal packing.
  • Spectroscopy : NMR and IR data in , and 8 provide benchmarks for comparing aromatic proton environments and carbonyl stretching frequencies. For example:
    • The 2-methyl group in the target compound would resonate near δ 2.3–2.5 ppm in ¹H NMR, similar to analogs in and .
    • The isopropoxy group’s C-O-C vibration would appear near 1100–1250 cm⁻¹ in IR, distinguishable from methoxy (~1250 cm⁻¹) or nitro groups (~1520 cm⁻¹).

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